3-Methylpicolinimidohydrazide

IMPDH inhibition anticancer immunosuppression

Select 3-Methylpicolinimidohydrazide for validated IMPDH2 inhibition (Ki 240-440 nM) absent in generic picolinimidohydrazide. The 3-methyl substitution ensures target engagement and unique cell differentiation activity critical for AML and immunosuppression studies. With 7+ confirmed bioactivities, it maximizes screening library value. ISO-certified material with full analytical documentation supports GLP/GMP submissions. Avoid experimental variability—purchase the correct tool compound.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
CAS No. 411210-74-7
Cat. No. B1429258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpicolinimidohydrazide
CAS411210-74-7
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(=NN)N
InChIInChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11)
InChIKeyXEIPVJRVSCXBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpicolinimidohydrazide (CAS 411210-74-7): Procurement-Ready Physicochemical and Biological Baseline for Research Selection


3-Methylpicolinimidohydrazide (CAS 411210-74-7, molecular formula C₇H₁₀N₄, molecular weight 150.18 g/mol) is a heterocyclic hydrazide derivative of 3-methylpicolinic acid, also cataloged as N′-amino-3-methylpyridine-2-carboximidamide . This compound belongs to the pyridine-2-carboximidohydrazide (picolinamidrazone) family and serves as a versatile small-molecule scaffold in medicinal chemistry, with documented activities spanning IMPDH inhibition, DHFR inhibition, antimalarial action, antivenom properties, and cell differentiation induction [1][2]. It is commercially available at >95% purity from multiple vendors, supporting its direct procurement for pharmaceutical R&D and quality-control applications .

Why Generic Picolinimidohydrazide Substitution Introduces Experimental Risk: The Critical Role of 3-Methyl Substitution in Target Engagement


Generic substitution among pyridine-2-carboximidohydrazide analogs is risky because subtle changes in the substitution pattern on the pyridine ring decisively alter target engagement, potency, and biological selectivity. Unsubstituted picolinimidohydrazide (CAS 1005-02-3) exhibits DHFR inhibition but lacks the differentiated IMPDH2 affinity and cell-differentiation activity documented for the 3-methyl-substituted variant [1][2]. The 3-methyl group modulates both the electronic environment of the hydrazone moiety and the overall lipophilicity, directly impacting binding to IMPDH—a validated target for anticancer, immunosuppressive, and antiviral therapy [3]. Interchanging 3-methylpicolinimidohydrazide with the unsubstituted or differently substituted analog (e.g., 6-methyl) without experimental validation introduces uncontrolled variables in potency, selectivity, and biological outcome, potentially invalidating otherwise reproducible findings [1].

Quantitative Differentiation Evidence: 3-Methylpicolinimidohydrazide vs. Closest Structural Analogs and In-Class Alternatives


IMPDH2 Inhibition Affinity: 3-Methylpicolinimidohydrazide Demonstrates Low-Micromolar Ki Against Human IMPDH2, Distinct from DHFR-Selective Unsubstituted Analog

3-Methylpicolinimidohydrazide directly inhibits human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a rate-limiting enzyme in de novo guanine nucleotide biosynthesis and a validated therapeutic target. Recorded Ki values against recombinant IMPDH2 range from 240 nM to 440 nM depending on substrate conditions (IMP or NMD) [1]. In contrast, the unsubstituted picolinimidohydrazide analog (ChEMBL97313) is characterized as a dihydrofolate reductase (DHFR) inhibitor (E. coli DHFR Ki = 43 nM) with no reported IMPDH activity, indicating a target-selectivity shift driven by the 3-methyl group [2]. This differential engagement profile means the 3-methyl compound is mechanistically non-interchangeable with the unsubstituted analog for research programs targeting IMPDH-dependent pathways in oncology, immunology, or virology [3].

IMPDH inhibition anticancer immunosuppression antiviral purine metabolism

Cellular Differentiation Induction: 3-Methylpicolinimidohydrazide Uniquely Arrests Undifferentiated Cell Proliferation and Induces Monocyte Differentiation

A distinguishing functional property of 3-methylpicolinimidohydrazide is its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing activity is not documented for the unsubstituted picolinimidohydrazide (CAS 1005-02-3) or the 6-methyl positional isomer, making it a class-differentiating feature relevant to anticancer and dermatological research (e.g., psoriasis models). The property was disclosed in patent literature and curated biological databases, establishing utility where differentiation therapy is the desired mechanism of action [2].

cell differentiation anticancer leukemia psoriasis monocyte

Multi-Target Bioactivity Fingerprint: Antimalarial, Antivenom, and Trypsin Inhibition Profile Distinguishes 3-Methylpicolinimidohydrazide from Narrow-Spectrum Analogs

A curated bioactivity database (Lin-Group AOD) catalogs 3-methylpicolinimidohydrazide with a multi-target profile that includes: (i) antimalarial activity against Plasmodium falciparum; (ii) antivenom activity that nullifies lethal effects of Naja naja venom via phospholipase A2 inhibition; (iii) trypsin inhibition; (iv) anticarcinogenic activity in DMBA-treated JB6 cells; and (v) antifungal activity against Aspergillus niger (cilia formation inhibition) [1]. Also documented are in vivo anti-inflammatory effects (paw edema inhibition in Swiss Wistar mice) and antimutagenesis activity in S. typhimurium TA102/TA104 assays [1]. The unsubstituted picolinimidohydrazide analog is rarely annotated with this breadth of confirmed activities, with most literature focusing narrowly on DHFR or general antimicrobial screening . This broad-spectrum fingerprint makes the 3-methyl derivative a superior candidate for phenotypic screening libraries and poly-pharmacology research where multi-target engagement is an asset rather than a liability.

antimalarial antivenom trypsin inhibition phospholipase A2 multi-target

Procurement-Grade Purity and Physicochemical Specification: Commercially Available 3-Methylpicolinimidohydrazide Meets ISO-Certified Quality Standards

3-Methylpicolinimidohydrazide is commercially supplied at ≥95% purity (HPLC-verified) by multiple vendors, with ISO-certified quality systems applicable to global pharmaceutical R&D and QC requirements . Vendor documentation includes HPLC purity assessment using C18 columns with isocratic acetonitrile/water (70:30) elution and elemental analysis confirming carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values . In contrast, the unsubstituted picolinimidohydrazide (CAS 1005-02-3) is commonly listed at 95% purity without the same level of detailed analytical certification across suppliers . The 6-methyl isomer (CAS 18895-94-8) is frequently offered only at 97% purity, with less extensive vendor quality documentation . For regulated research environments requiring traceable purity specifications and analytical certificates of analysis, the 3-methyl derivative provides procurement reliability that poorly characterized generic alternatives may not match.

procurement purity specification quality control ISO-certified vendor qualification

Prioritized Application Scenarios for 3-Methylpicolinimidohydrazide (CAS 411210-74-7) Procurement Based on Quantitative Differentiation Evidence


IMPDH2-Targeted Anticancer and Immunosuppressive Drug Discovery Programs

3-Methylpicolinimidohydrazide is the appropriate chemical probe for IMPDH2 inhibition studies in cancer and immunosuppression research, given its documented Ki values (240–440 nM) against recombinant human IMPDH2 [1]. Research teams investigating purine metabolism modulation in leukemia, lymphoma, or autoimmune disease models should procure this compound rather than the unsubstituted picolinimidohydrazide, which primarily inhibits DHFR and lacks validated IMPDH2 engagement [2]. IMPDH2 is a clinically validated target (mycophenolate mofetil, VX-944), making reliable tool compounds essential for target validation and lead optimization campaigns [3].

Differentiation Therapy Research in Acute Myeloid Leukemia (AML) and Hyperproliferative Skin Disorders

The documented ability of 3-methylpicolinimidohydrazide to arrest the proliferation of undifferentiated cells and induce monocyte differentiation positions this compound as a uniquely relevant tool for differentiation therapy research [1]. AML research groups exploring non-cytotoxic differentiation-inducing agents—and dermatology investigators studying psoriasis models—should prioritize this compound over other picolinimidohydrazide analogs that lack this specific phenotypic activity [2]. The differentiation-inducing property is protected by patent disclosures, indicating its recognized therapeutic potential [1].

Multi-Target Phenotypic Screening and Poly-Pharmacology Library Construction

With ≥7 experimentally confirmed biological activities spanning antimalarial, antivenom (PLA2 inhibition), trypsin inhibition, anticarcinogenic, antifungal, anti-inflammatory, and antimutagenesis endpoints, 3-methylpicolinimidohydrazide offers exceptional per-compound value for phenotypic screening collections [1]. Core facility managers and screening center directors building diversity libraries should consider that a single procurement lot of this compound can serve multiple independent assay platforms, maximizing utilization efficiency compared to narrower-spectrum analogs [2]. The in vivo anti-inflammatory validation (mouse paw edema model) further supports its inclusion in translational screening cascades [1].

Regulated Pharmaceutical R&D and Quality Control Requiring ISO-Certified Analytical Traceability

For GLP/GMP-compliant laboratories and pharmaceutical QC environments, 3-methylpicolinimidohydrazide procured from ISO-certified vendors provides the analytical documentation (HPLC purity method specification, elemental analysis within ±0.3% theoretical, certificates of analysis) required for regulatory submissions and method validation [1][2]. The combination of defined purity specifications and documented analytical methods reduces procurement risk compared to generic picolinimidohydrazide alternatives with less comprehensive vendor quality documentation [3].

Quote Request

Request a Quote for 3-Methylpicolinimidohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.